![molecular formula C19H29BO5 B13723316 2,2-Dimethyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B13723316.png)
2,2-Dimethyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester is a complex organic compound that features a boronic ester group. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester typically involves the reaction of 4-bromo-2,2-dimethyl-3-(4-hydroxyphenoxy)propionic acid ethyl ester with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under inert conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide for hydrolysis reactions.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and water.
Major Products Formed
Carbon-Carbon Coupled Products: From Suzuki-Miyaura coupling.
Carboxylic Acids: From hydrolysis of the ester group.
科学的研究の応用
2,2-Dimethyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester is widely used in scientific research due to its versatility:
Organic Synthesis: As a reagent in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Material Science: In the development of new materials with specific properties.
Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
Agricultural Chemistry: In the synthesis of agrochemicals.
作用機序
The mechanism of action of 2,2-Dimethyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes oxidative addition with an aryl or vinyl halide, followed by transmetalation and reductive elimination to form the carbon-carbon bond .
類似化合物との比較
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Uniqueness
2,2-Dimethyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester is unique due to its specific structure that combines a boronic ester with a propionic acid ester, making it particularly useful in Suzuki-Miyaura coupling reactions. Its stability and reactivity under various conditions make it a valuable reagent in organic synthesis .
特性
分子式 |
C19H29BO5 |
|---|---|
分子量 |
348.2 g/mol |
IUPAC名 |
ethyl 2,2-dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propanoate |
InChI |
InChI=1S/C19H29BO5/c1-8-22-16(21)17(2,3)13-23-15-11-9-14(10-12-15)20-24-18(4,5)19(6,7)25-20/h9-12H,8,13H2,1-7H3 |
InChIキー |
ZFMYVEYKWDBZNX-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(C)(C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


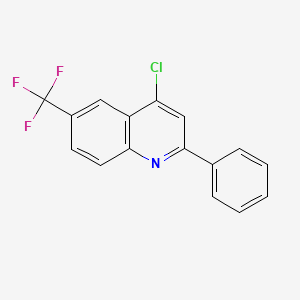
![(S)-2,4-Dimethyl-1-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine](/img/structure/B13723249.png)
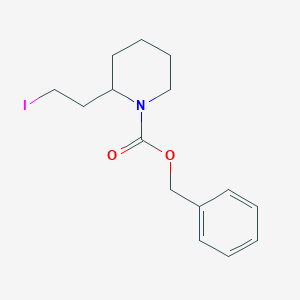
![(2,5-dioxopyrrolidin-1-yl) 2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetate](/img/structure/B13723252.png)
![5-[N-(6-Aminoethyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B13723263.png)
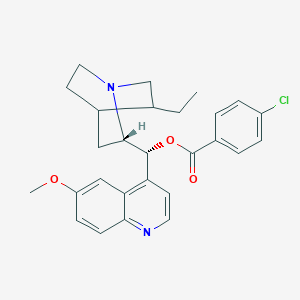
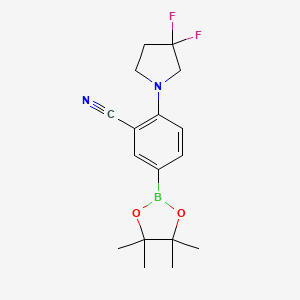

![Methyl 2-acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B13723273.png)


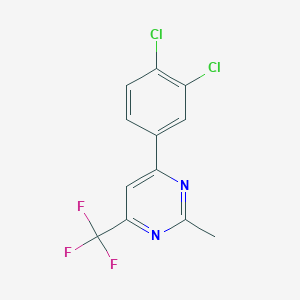
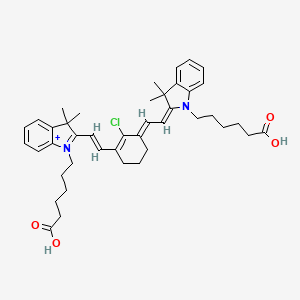
![6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13723305.png)
